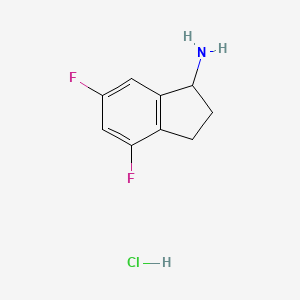
3-(sulfanylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by a benzonitrile core substituted with a sulfanylmethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sulfanylmethyl)benzonitrile typically involves the introduction of a sulfanylmethyl group to a benzonitrile core. One common method is the reaction of 3-bromomethylbenzonitrile with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylamine derivatives
Substitution: Various substituted benzonitriles
Wissenschaftliche Forschungsanwendungen
3-(Sulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(sulfanylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanylmethyl group can enhance the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hydroxymethyl)benzonitrile
- 3-(Aminomethyl)benzonitrile
- 3-(Methoxymethyl)benzonitrile
Comparison
3-(Sulfanylmethyl)benzonitrile is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the sulfanylmethyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with hydroxymethyl or methoxymethyl groups. Additionally, the sulfur atom can participate in unique interactions with biological targets, potentially leading to different pharmacological effects.
Eigenschaften
CAS-Nummer |
97136-91-9 |
|---|---|
Molekularformel |
C8H7NS |
Molekulargewicht |
149.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



